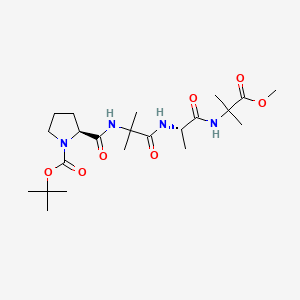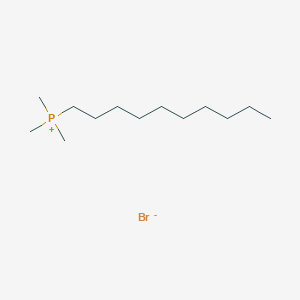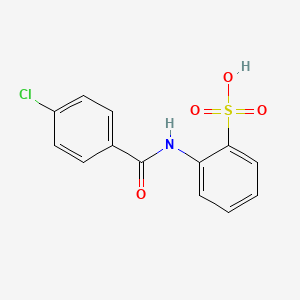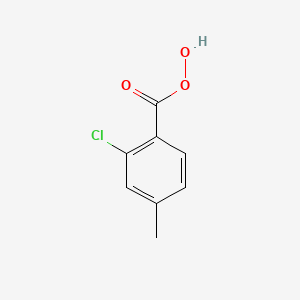
2-Chloro-4-methylbenzenecarboperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methylbenzenecarboperoxoic acid is an organic compound that belongs to the class of peroxycarboxylic acids It is characterized by the presence of a peroxy group (-OOH) attached to a carboxylic acid group (-COOH) on a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylbenzenecarboperoxoic acid typically involves the peroxidation of 2-Chloro-4-methylbenzoic acid. The reaction is carried out using hydrogen peroxide (H₂O₂) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxy acid and ensuring an excess of hydrogen peroxide to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methylbenzenecarboperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: As a peroxycarboxylic acid, it is a strong oxidizing agent and can oxidize various organic substrates, such as alkenes, to form epoxides.
Reduction: It can be reduced to 2-Chloro-4-methylbenzoic acid using reducing agents like sodium borohydride (NaBH₄).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) under basic conditions.
Major Products
Epoxides: Formed from the oxidation of alkenes.
2-Chloro-4-methylbenzoic acid: Formed from the reduction of the peroxy acid.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Chloro-4-methylbenzenecarboperoxoic acid has several applications in scientific research:
Organic Synthesis: Used as an oxidizing agent in the synthesis of epoxides and other oxygenated compounds.
Biology: Investigated for its potential antimicrobial properties due to its strong oxidizing nature.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a bleaching agent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methylbenzenecarboperoxoic acid primarily involves the transfer of an oxygen atom to the substrate. This occurs through the formation of a reactive intermediate, such as a peroxy radical, which then reacts with the substrate to form the oxidized product. The molecular targets and pathways involved depend on the specific substrate and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meta-Chloroperoxybenzoic acid (mCPBA): Another peroxycarboxylic acid with similar oxidizing properties.
2-Chloro-4-methylbenzoic acid: The non-peroxidized form of the compound.
2-Chloro-4-methylbenzeneboronic acid: A boronic acid derivative with different reactivity.
Uniqueness
2-Chloro-4-methylbenzenecarboperoxoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Its strong oxidizing properties make it a valuable reagent in organic synthesis, particularly for the formation of epoxides and other oxygenated compounds.
Propriétés
Numéro CAS |
64054-91-7 |
|---|---|
Formule moléculaire |
C8H7ClO3 |
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
2-chloro-4-methylbenzenecarboperoxoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-5-2-3-6(7(9)4-5)8(10)12-11/h2-4,11H,1H3 |
Clé InChI |
ZBGDMCHVUAMANC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)OO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


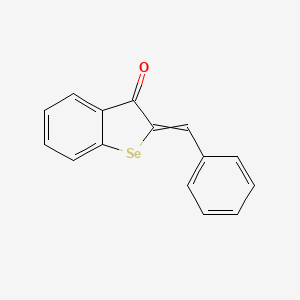
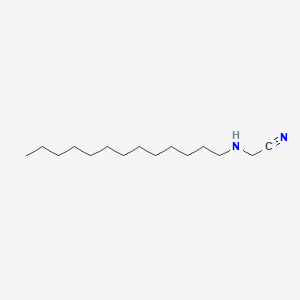
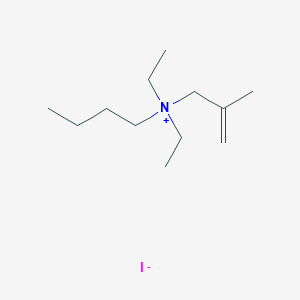


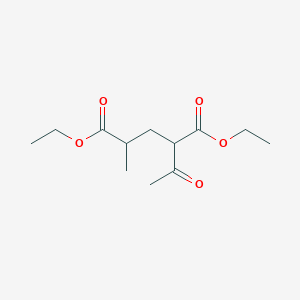

![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)
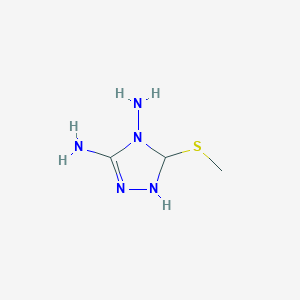
![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
